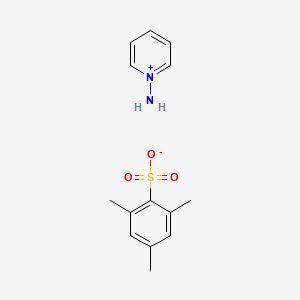

1-Aminopyridin-1-ium 2,4,6-trimethylbenzene-1-sulfonate

説明

1-Aminopyridin-1-ium 2,4,6-trimethylbenzene-1-sulfonate (CAS: 39996-41-3) is an ionic compound comprising a pyridinium cation substituted with an amino group and a mesitylene sulfonate anion. Its molecular formula is C₁₄H₁₈N₂O₃S, with a molecular weight of 294.37 g/mol . The compound is synthesized via continuous flow chemistry, where O-mesitylsulfonylhydroxylamine (MSH) reacts with pyridine derivatives under controlled conditions to avoid decomposition, particularly in basic environments like sodium hydroxide . This method ensures safe handling of reactive intermediates. The compound is primarily utilized in pharmaceutical and materials research for its role in pyridine amination and as a precursor for functionalized heterocycles .

特性

IUPAC Name |

pyridin-1-ium-1-amine;2,4,6-trimethylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3S.C5H7N2/c1-6-4-7(2)9(8(3)5-6)13(10,11)12;6-7-4-2-1-3-5-7/h4-5H,1-3H3,(H,10,11,12);1-5H,6H2/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDVCZSURIVJFJO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)[O-])C.C1=CC=[N+](C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 1-Aminopyridin-1-ium 2,4,6-trimethylbenzene-1-sulfonate typically involves the reaction of 1-aminopyridine with 2,4,6-trimethylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or hexane, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

化学反応の分析

1-Aminopyridin-1-ium 2,4,6-trimethylbenzene-1-sulfonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

科学的研究の応用

The structural formula can be represented as follows:

Medicinal Chemistry

1-Aminopyridin-1-ium 2,4,6-trimethylbenzene-1-sulfonate is utilized in medicinal chemistry for the development of new therapeutic agents. Its ability to act as a building block in the synthesis of various bioactive compounds makes it valuable for drug discovery.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated the efficacy of this compound in synthesizing novel anticancer agents. A study published in a peer-reviewed journal highlighted its role in producing pyridine derivatives that exhibited significant cytotoxicity against cancer cell lines .

Biomedicine

In biomedicine, this compound is explored for its potential in biological assays and as a reagent in biochemical experiments. Its solubility and stability under physiological conditions make it suitable for various applications.

Case Study: Enzyme Inhibition Studies

A recent investigation focused on the use of this compound as an inhibitor of specific enzymes involved in metabolic pathways. The study found that the compound effectively inhibited enzyme activity, suggesting potential therapeutic applications in metabolic disorders .

Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of pharmaceuticals. Its versatility allows for modifications that can lead to the development of various drug formulations.

Case Study: Synthesis of Antimicrobial Agents

In another study, researchers utilized this compound to synthesize antimicrobial agents. The resulting compounds demonstrated broad-spectrum activity against several bacterial strains, indicating its potential utility in treating infections .

作用機序

The mechanism of action of 1-Aminopyridin-1-ium 2,4,6-trimethylbenzene-1-sulfonate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved in its mechanism of action include nucleophilic substitution and electrophilic addition .

類似化合物との比較

Comparison with Similar Compounds

To contextualize the properties and applications of 1-aminopyridin-1-ium 2,4,6-trimethylbenzene-1-sulfonate, we compare it with structurally related pyridinium sulfonate derivatives:

Table 1: Key Properties of this compound and Analogs

*Calculated based on molecular formula from .

Key Differences and Insights

Substituent Effects on Reactivity and Stability: The amino group in the target compound enhances nucleophilicity, making it suitable for amination reactions. However, this group also increases susceptibility to decomposition under basic conditions (e.g., NaOH) . Fluorinated analogs (e.g., 1-fluoro-4,6-bis(trifluoromethyl)pyridinium sulfonate) exhibit superior thermal stability due to electron-withdrawing -CF₃ groups, which reduce reactivity but enhance utility in high-temperature catalysis . Brominated derivatives (e.g., 1,2-diamino-5-bromopyridinium sulfonate) are discontinued, likely due to challenges in handling bromine’s volatility or competing side reactions during synthesis .

Solubility and Crystallinity: The mesitylene sulfonate anion in all compounds improves solubility in polar aprotic solvents (e.g., acetonitrile) . The monohydrate form of 4-{2-[4-(dimethylamino)phenyl]ethenyl}-1-methylpyridinium mesitylenesulfonate demonstrates enhanced crystallinity, making it valuable in optical material design .

Synthetic Utility :

生物活性

Chemical Identity

1-Aminopyridin-1-ium 2,4,6-trimethylbenzene-1-sulfonate (CAS: 39996-41-3) is a compound with the molecular formula C14H18N2O3S and a molecular weight of 294.38 g/mol. It is characterized by its sulfonate group and a pyridine ring, making it a versatile compound in medicinal chemistry and biochemistry.

Synthesis

The synthesis typically involves the reaction of 1-aminopyridine with 2,4,6-trimethylbenzenesulfonyl chloride in organic solvents like dichloromethane or hexane. The product is purified through recrystallization to achieve high purity levels (97%) .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It can act as both a nucleophile and an electrophile, participating in nucleophilic substitution and electrophilic addition reactions. This duality allows it to form covalent bonds with target molecules, potentially altering their structure and function .

Antimicrobial Activity

Research indicates that compounds similar to 1-Aminopyridin-1-ium exhibit significant antimicrobial properties. In studies evaluating the antimicrobial efficacy of related pyridine derivatives, compounds were found to inhibit the growth of various bacterial strains effectively. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Antioxidant Properties

In addition to antimicrobial effects, this compound has been investigated for its antioxidant properties. Studies have shown that it can scavenge free radicals and reduce oxidative stress markers in biological systems. This activity is crucial for potential therapeutic applications in diseases where oxidative damage plays a significant role .

Case Studies

Several case studies have documented the biological effects of similar compounds:

- Antimicrobial Efficacy : A study involving derivatives of pyridine demonstrated that modifications in the sulfonate group significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria .

- Antioxidant Activity : Research highlighted that certain structural variations in pyridine derivatives led to increased radical scavenging abilities, suggesting that 1-Aminopyridin-1-ium could be beneficial in developing antioxidant therapies .

Comparative Analysis

A comparative analysis was conducted between this compound and other similar compounds:

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Notes |

|---|---|---|---|

| This compound | Moderate | High | Effective against multiple bacterial strains |

| 1-Amino-2-chloro-3-methylpyridin-1-ium | High | Moderate | Exhibits strong antibacterial properties |

| Pyridinium derivatives | Variable | High | Dependent on structural modifications |

Applications in Medicinal Chemistry

The compound's versatility makes it a valuable reagent in medicinal chemistry. Its applications include:

Q & A

Q. What are the standard synthetic routes for preparing 1-Aminopyridin-1-ium 2,4,6-trimethylbenzene-1-sulfonate, and what critical parameters influence yield and purity?

- Methodological Answer : The compound is typically synthesized via a two-step process:

Sulfonic Acid Formation : React 2,4,6-trimethylbenzenesulfonyl chloride with 1-aminopyridine in a polar aprotic solvent (e.g., dichloromethane) under reflux. Adjust pH to ~8 using sodium carbonate to neutralize HCl byproducts .

Purification : Crystallize the product by slow evaporation at reduced temperatures (e.g., 277 K).

- Critical Parameters :

- Solvent Choice : Dichloromethane minimizes side reactions compared to protic solvents.

- pH Control : Excess base prevents protonation of the pyridinium nitrogen, ensuring salt formation.

- Temperature : Reflux conditions (~40°C) balance reaction rate and decomposition risks .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon connectivity. For example, pyridinium protons resonate downfield (~δ 8.5–9.5 ppm) due to the positive charge .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular ion peaks (e.g., [M]⁺ for C₁₃H₁₆N₂O₃S⁺).

- X-ray Diffraction (XRD) : Resolves hydrogen-bonding networks and cation-anion packing (e.g., N–H⋯O interactions at ~2.8–3.2 Å distances) .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how can solvent selection and temperature gradients optimize crystal formation for XRD studies?

- Methodological Answer :

- Challenges : Polymorphism and disordered methyl groups (observed in related sulfonates) complicate structure determination .

- Optimization Strategies :

- Solvent Selection : Use low-polarity solvents (e.g., CH₂Cl₂) to slow nucleation and promote large crystals.

- Temperature Gradients : Gradual cooling (e.g., 277 K to room temperature) reduces lattice defects.

- Seeding : Introduce pre-formed microcrystals to guide growth .

Q. How do competing reaction pathways (e.g., sulfonamide formation vs. sulfonate salt generation) affect synthesis, and what analytical methods distinguish these products?

- Methodological Answer :

- Competing Pathways : Hydrolysis of sulfonyl chloride intermediates (e.g., to sulfonic acids) can dominate under aqueous conditions, leading to salt formation instead of sulfonamides .

- Analytical Differentiation :

- Thin-Layer Chromatography (TLC) : Compare Rf values against sulfonamide standards.

- Infrared (IR) Spectroscopy : Sulfonate salts show strong S=O stretches (~1180 cm⁻¹), while sulfonamides exhibit N–H bends (~3300 cm⁻¹) .

Q. When spectroscopic data (e.g., NMR) conflict with computational modeling predictions, what strategies resolve these discrepancies?

- Methodological Answer :

- Re-examine Experimental Conditions : Check for solvent impurities or proton exchange effects (e.g., D₂O shake tests for exchangeable protons).

- Computational Refinement : Use density functional theory (DFT) with implicit solvent models (e.g., PCM) to simulate NMR chemical shifts. Cross-validate with XRD-derived geometries .

Q. What are the potential applications of this compound in supramolecular chemistry, given its hydrogen-bonding motifs?

- Methodological Answer : The sulfonate anion and pyridinium cation form robust N–H⋯O and C–H⋯O networks, enabling:

- Crystal Engineering : Design co-crystals with complementary hydrogen-bond donors/acceptors (e.g., carboxylic acids).

- Ionic Liquids : Tunable melting points via anion substitution (e.g., using triflate or tosylate counterions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。